

Rivanicline Oxalate: A Technical Whitepaper on Pharmacodynamics and Pharmacokinetics

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Compound of Interest		
Compound Name:	Rivanicline oxalate	
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Introduction

Rivanicline ((E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine), also known as RJR-2403, is a synthetic organic compound that acts as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] It exhibits subtype selectivity, with a primary affinity for the $\alpha4\beta2$ nAChR subtype.[1][2] Initially investigated for its nootropic effects with potential applications in Alzheimer's disease, subsequent research has revealed its anti-inflammatory properties, specifically the inhibition of Interleukin-8 (IL-8) production, leading to its exploration as a treatment for ulcerative colitis.[1] This technical guide provides a comprehensive overview of the available pharmacodynamic and pharmacokinetic data for **rivanicline oxalate**, focusing on quantitative data, experimental methodologies, and relevant signaling pathways.

Pharmacodynamics

Rivanicline's primary mechanism of action is the modulation of nAChRs, which are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.

Binding Affinity and Functional Potency

Rivanicline demonstrates a high affinity for the $\alpha4\beta2$ nAChR subtype. The following tables summarize the quantitative data on its binding affinity (Ki) and functional potency (EC50) at



various nAChR subtypes.

Table 1: Rivanicline Binding Affinity (Ki) at Nicotinic Acetylcholine Receptor Subtypes

Receptor Subtype	Ligand	Species	Tissue/Cell Line	Ki (nM)	Reference
α4β2	[3H]Nicotine	Rat	Brain Cortex	24	[3]
High-affinity nAChRs	[3H]Nicotine	Rat	Brain Cortex	26	[4]

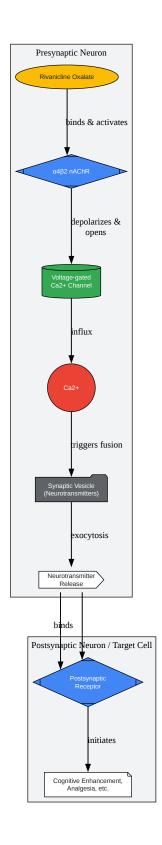
Table 2: Rivanicline Functional Potency (EC50) at Nicotinic Acetylcholine Receptor Subtypes

Receptor Subtype	Assay	Species	Tissue/Ce II Line	EC50 (nM)	Emax (%)	Referenc e
Thalamic Synaptoso mes	86Rb+ Efflux	Rat	Thalamus	732	91	[4]
Dopamine Release	Neurotrans mitter Release	Rat	Striatum	938	82	N/A
α4β2	Not Specified	Not Specified	Not Specified	16,000	N/A	[4]

Signaling Pathways and Mechanism of Action

Rivanicline's agonism at presynaptic $\alpha 4\beta 2$ nAChRs enhances the release of several key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This neurochemical modulation is believed to underlie its pro-cognitive and analgesic effects. Furthermore, rivanicline has been shown to inhibit the production of the pro-inflammatory cytokine IL-8, suggesting a role in modulating inflammatory signaling pathways.

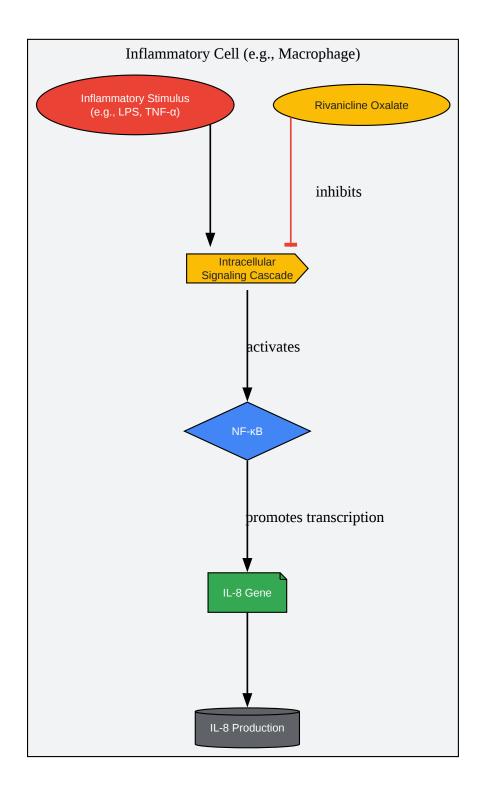




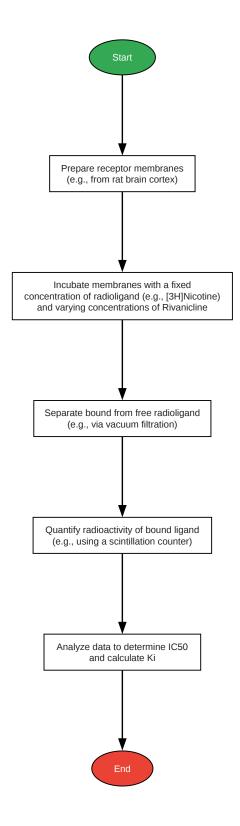
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Figure 1. Signaling pathway for rivanicline-mediated neurotransmitter release.

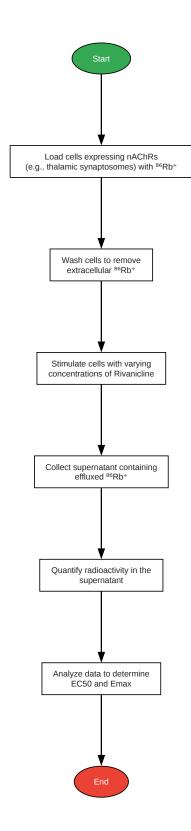




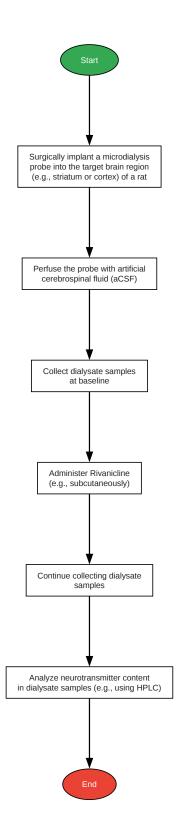












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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. alchetron.com [alchetron.com]
- 3. Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
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